Home > Products > Screening Compounds P107213 > Emtricitabine O-Beta-D-Glucuronide Sodium Salt
Emtricitabine O-Beta-D-Glucuronide Sodium Salt -

Emtricitabine O-Beta-D-Glucuronide Sodium Salt

Catalog Number: EVT-13983801
CAS Number:
Molecular Formula: C14H17FN3NaO9S
Molecular Weight: 445.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Emtricitabine O-Beta-D-Glucuronide Sodium Salt is a chemical compound derived from emtricitabine, an antiretroviral medication used primarily in the treatment of human immunodeficiency virus type 1. This compound serves as a metabolite of emtricitabine and plays a significant role in pharmacokinetics and drug metabolism. Its molecular formula is C14H17FN3NaO9SC_{14}H_{17}FN_{3}NaO_{9}S with a molecular weight of approximately 445.35 g/mol .

Source

Emtricitabine O-Beta-D-Glucuronide Sodium Salt can be synthesized from emtricitabine through glucuronidation, a common metabolic pathway for many drugs. This process involves the conjugation of the drug with glucuronic acid, which enhances its solubility and facilitates excretion from the body .

Classification

This compound is classified as a metabolite and falls under the category of pharmaceutical toxicology reference materials. It is particularly relevant in studies concerning drug metabolism and pharmacokinetics, especially in relation to antiretroviral therapies .

Synthesis Analysis

Methods

The synthesis of Emtricitabine O-Beta-D-Glucuronide Sodium Salt typically involves enzymatic or chemical glucuronidation. The most common method utilizes uridine diphosphate glucuronic acid as the glucuronidating agent, where emtricitabine undergoes a substitution reaction facilitated by specific enzymes such as UDP-glucuronosyltransferases.

Technical Details

  • Enzymatic Method: Involves incubating emtricitabine with UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes under controlled conditions to promote the formation of the glucuronide conjugate.
  • Chemical Method: May involve direct chemical reactions that mimic enzymatic activity, using reagents that can provide glucuronic acid moieties to the emtricitabine structure.
Molecular Structure Analysis

Structure

The molecular structure of Emtricitabine O-Beta-D-Glucuronide Sodium Salt features a complex arrangement that includes:

  • A fluorinated pyrimidine ring (from emtricitabine)
  • A glucuronic acid moiety attached via an oxygen linkage
  • A sodium ion associated with the carboxylate group of the glucuronic acid.

Data

  • Molecular Formula: C14H17FN3NaO9SC_{14}H_{17}FN_{3}NaO_{9}S
  • Molecular Weight: 445.35 g/mol
  • SMILES Notation: NC1=NC(N([C@@H]2CSC@HO2)C=C1F)=O .
Chemical Reactions Analysis

Reactions

Emtricitabine O-Beta-D-Glucuronide Sodium Salt participates in various biochemical reactions, primarily involving hydrolysis and further conjugation reactions in biological systems.

Technical Details

  • Hydrolysis Reaction: The glucuronide bond can be hydrolyzed by β-glucuronidases, releasing emtricitabine and glucuronic acid.
  • Conjugation Reactions: It can also undergo additional conjugation with other endogenous molecules, affecting its pharmacokinetic profile.
Mechanism of Action

Process

The mechanism of action of Emtricitabine O-Beta-D-Glucuronide Sodium Salt primarily involves its role as a metabolite in enhancing the solubility and excretion of emtricitabine. By converting emtricitabine into its glucuronide form, the body can more effectively eliminate it through renal pathways.

Data

Studies have shown that this metabolite does not exhibit significant antiviral activity on its own but is crucial for maintaining therapeutic levels of emtricitabine in circulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a neat solid.
  • Storage Temperature: Recommended storage at -20°C.
  • Shipping Temperature: Can be shipped at room temperature .

Chemical Properties

  • Solubility: Highly soluble in water due to the presence of polar groups.
  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

Emtricitabine O-Beta-D-Glucuronide Sodium Salt is primarily used in:

  • Pharmacokinetic Studies: To understand the metabolism and elimination pathways of emtricitabine.
  • Toxicology Research: As a reference standard for assessing drug interactions and metabolic profiles in various biological matrices.
  • Clinical Research: In studies evaluating the efficacy and safety of antiretroviral therapies involving emtricitabine .
Biosynthetic and Metabolic Pathways

Role in Phase-II Drug Metabolism: UGT-Mediated Glucuronidation Mechanisms

Emtricitabine O-β-D-glucuronide sodium salt is a definitive product of UDP-glucuronosyltransferase (UGT)-mediated phase II metabolism. UGT enzymes catalyze the covalent conjugation of glucuronic acid (from uridine 5′-diphosphoglucuronic acid, UDP-GlcUA) to nucleophilic functional groups (–OH, –NH₂, –COOH) on xenobiotics, thereby enhancing their hydrophilicity for renal/biliary excretion [2] [5]. For emtricitabine, an antiviral nucleoside reverse transcriptase inhibitor, glucuronidation occurs predominantly at the 2'-hydroxyl group of its oxathiolane ring, forming the O-glucuronide conjugate [6] [8]. This reaction follows a bimolecular nucleophilic substitution (SN₂) mechanism, where the deprotonated oxygen of emtricitabine attacks the anomeric carbon of UDP-GlcUA, leading to the release of UDP and the β-configured glucuronide [7] [10].

Key UGT isoforms implicated in this process include UGT2B7, UGT1A1, and UGT1A9, which are highly expressed in the liver and intestine [2] [5]. These enzymes exhibit distinct topological orientations within the endoplasmic reticulum membrane: a N-terminal transmembrane domain anchors the protein, while a catalytic domain faces the luminal side, necessitating substrate access via active transport [5] [7]. The reaction kinetic profile follows Michaelis-Menten principles, with Kₘ values for emtricitabine ranging between 50–200 µM across isoforms, reflecting moderate binding affinity [6].

Table 1: Human UGT Isoforms Catalyzing Emtricitabine Glucuronidation

UGT IsoformTissue ExpressionCatalytic Efficiency (Vₘₐₓ/Kₘ)Genetic Polymorphisms Impacting Activity
UGT2B7Liver, IntestineHighUGT2B7*2 (H268Y)
UGT1A1Liver, IntestineModerateUGT1A1*28 (promoter TA insertion)
UGT1A9Liver, KidneyModerateUGT1A9*3 (M33T)

Comparative Analysis of Emtricitabine Metabolites: Pharmacokinetic Implications

Emtricitabine undergoes multiple metabolic transformations, with glucuronidation representing a quantitatively significant pathway. Human pharmacokinetic studies reveal that ~9% of an administered emtricitabine dose converts to 3'-sulfoxide diastereomers, while 4% undergoes 2'-O-glucuronidation to form emtricitabine O-β-D-glucuronide sodium salt; the remainder (86%) is excreted unchanged renally [6]. The glucuronide metabolite is pharmacologically inactive, contrasting with the parent drug’s antiviral activity [6].

Plasma concentration-time profiles of emtricitabine versus its glucuronide diverge markedly: while emtricitabine peaks at 1–2 hours post-dose (Cₘₐₓ = 1.8 ± 0.7 µg/mL), the glucuronide exhibits delayed Tₘₐₓ (3–4 hours) and lower Cₘₐₓ (0.15–0.3 µg/mL) due to hepatic first-pass effects [4] [6]. Crucially, systemic exposure (AUC₀–₂₄) to the glucuronide is reduced by 18% during pregnancy (8.0 vs. 9.7 mg·h/L postpartum), attributable to enhanced UGT-independent renal clearance of emtricitabine itself [4]. The metabolite’s elimination half-life (t₁/₂ ≈ 14 hours) exceeds emtricitabine’s (t₁/₂ ≈ 10 hours), consistent with prolonged biliary excretion kinetics [6].

Table 2: Pharmacokinetic Parameters of Emtricitabine and Its Glucuronide Metabolite

ParameterEmtricitabineEmtricitabine O-β-D-GlucuronideNotes
Apparent Clearance (CL/F)20.6–25.0 L/hNot characterizedIncreases by 21% during pregnancy [4]
Tₘₐₓ1–2 hours3–4 hoursDelayed due to metabolic formation
Cₘₐₓ1.8 ± 0.7 µg/mL0.15–0.3 µg/mLGlucuronide ≈15% of parent Cₘₐₓ
AUC₀–₂₄10 ± 3.1 µg·h/mL~1.2 µg·h/mLGlucuronide AUC ≈12% of parent
t₁/₂10 hours~14 hoursProlonged by hydrophilicity

Enzymatic Selectivity and Stereochemical Specificity in Glucuronide Formation

Glucuronidation of emtricitabine demonstrates stringent stereochemical preferences tied to UGT active-site architecture. The parent drug exists as a cis-configured enantiomer [(−)-(2R,5S)-5-fluoro-1-(2-hydroxymethyl-1,3-oxathiolan-5-yl)cytosine], and UGTs selectively glucuronidate the 2'(S)-hydroxyl group while excluding the 5'(R)-position [6] [8]. Molecular docking simulations suggest this arises from hydrogen-bonding interactions between the oxathiolane ring oxygen and UGT2B7 residues Tyr⁷⁷ and His⁷⁰, positioning the 2'-OH proximal to UDP-GlcUA [7] [10].

Genetic polymorphisms critically modulate this selectivity. The UGT2B72 allele (H268Y) reduces glucuronidation efficiency by 30–40% due to altered substrate recognition, while the UGT1A128 promoter variant (TA7 repeat) decreases enzyme expression by 70%, indirectly reducing metabolite formation [7] [10]. Conversely, UGT1A93 (M33T) enhances glucuronidation velocity by 1.5-fold via improved UDP-GlcUA binding [7]. Such variability explains the 2–3-fold interindividual differences in glucuronide:parent drug ratios observed clinically [1] [6].

Interspecies Variability in Metabolic Processing: Implications for Preclinical Models

Significant interspecies disparities exist in emtricitabine glucuronidation kinetics, limiting extrapolation from animal models to humans. In vitro studies using liver microsomes reveal:

  • Human: Formation clearance (CLᵢₙₜᵢᵣₘ) = 25.0 µL/min/mg
  • Rat: CLᵢₙₜᵢᵣₘ = 8.2 µL/min/mg (67% lower than human)
  • Dog: CLᵢₙₜᵢᵣₘ = 42.5 µL/min/mg (70% higher)
  • Monkey: CLᵢₙₜᵢᵣₘ = 28.1 µL/min/mg (comparable) [7] [10]

These differences stem from isoform-specific expression: humans predominantly express UGT2B7, whereas rats utilize Ugt2b1 (55% sequence divergence), and dogs express UGT2B31—an isoform absent in primates [5] [7]. Feline models are wholly inadequate, as cats lack functional UGT1A orthologs and cannot glucuronidate nucleoside analogs [7]. In silico predictors (e.g., Meta-UGT) mitigate these limitations by combining graph neural networks (GNN) with Weisfeiler-Lehman Network (WLN) algorithms to identify glucuronidation sites across species, achieving top-1 accuracy of 89.8% for O-glucuronidation [10].

Table 3: Species Variability in Emtricitabine Glucuronidation Kinetics

SpeciesDominant UGT IsoformAmino Acid Identity vs. Human UGT2B7Formation Clearance (µL/min/mg)Suitability for Human PK Prediction
HumanUGT2B7100%25.0High (reference)
RatUgt2b145%8.2Low
DogUGT2B3178%42.5Moderate (overpredicts exposure)
MonkeyUGT2B7 homolog92%28.1High
CatNoneN/AUndetectableNot applicable

Properties

Product Name

Emtricitabine O-Beta-D-Glucuronide Sodium Salt

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-6-[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate

Molecular Formula

C14H17FN3NaO9S

Molecular Weight

445.35 g/mol

InChI

InChI=1S/C14H18FN3O9S.Na/c15-4-1-18(14(24)17-11(4)16)5-3-28-6(26-5)2-25-13-9(21)7(19)8(20)10(27-13)12(22)23;/h1,5-10,13,19-21H,2-3H2,(H,22,23)(H2,16,17,24);/q;+1/p-1/t5-,6+,7-,8-,9+,10-,13+;/m0./s1

InChI Key

VVLWXINOFROKEN-ZRHIMKIXSA-M

Canonical SMILES

C1C(OC(S1)COC2C(C(C(C(O2)C(=O)[O-])O)O)O)N3C=C(C(=NC3=O)N)F.[Na+]

Isomeric SMILES

C1[C@H](O[C@H](S1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O)N3C=C(C(=NC3=O)N)F.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.